molecular formula C11H16FNO B1406013 N-(4-Fluoro-3-methoxybenzyl)propan-2-amine CAS No. 1540952-92-8

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine

Cat. No.: B1406013
CAS No.: 1540952-92-8
M. Wt: 197.25 g/mol
InChI Key: NQNCRZXOXWQDMA-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine is a chemical compound with the CAS Number: 1540952-92-8. It has a molecular weight of 197.25 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16FNO/c1-8(2)13-7-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is stored at temperatures between 28 C .

Scientific Research Applications

Analytical Characterization and Toxicology

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine and its derivatives have been the subject of analytical and toxicological studies. Westphal et al. (2016) analyzed the structure of ortho-methoxybenzylated amphetamine-type designer drugs, including compounds structurally related to this compound, using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The study aimed to characterize these compounds for the first time in Germany, providing important analytical data for forensic and clinical toxicology (Westphal, Girreser, & Waldmüller, 2016).

Synthetic Chemistry

In the field of synthetic chemistry, the compound has been utilized in various studies. Kurosawa, Kan, & Fukuyama (2003) discussed the synthesis of secondary amines from primary amines, including compounds similar to this compound. This research is crucial for understanding the synthetic pathways and potential applications in medicinal chemistry and drug development (Kurosawa, Kan, & Fukuyama, 2003).

Drug Discovery and Pharmacology

Additionally, studies in drug discovery and pharmacology have utilized similar compounds. For instance, O'Rourke et al. (2008) explored the anti-inflammatory effects of LJP 1586, a compound structurally related to this compound. The study highlighted the compound's potential as a small molecule anti-inflammatory compound and its inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity, suggesting a therapeutic target for anti-inflammatory treatments (O'Rourke et al., 2008).

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNCRZXOXWQDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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